Product packaging for Dibenzyloxy Tenofovir(Cat. No.:)

Dibenzyloxy Tenofovir

Cat. No.: B13409852
M. Wt: 467.5 g/mol
InChI Key: KVVVIYQPQFZDJU-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenzyloxy Tenofovir is a chemically modified intermediate of tenofovir, a potent acyclic nucleoside phosphonate analog. This compound is categorized as a tenofovir impurity and is supplied for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. The primary research value of this compound lies in its role as a precursor in the synthesis and development of novel tenofovir prodrugs. Scientific investigations focus on modifying tenofovir with lipophilic groups, such as benzyl chains, to enhance its cellular uptake and pharmacokinetic properties. For instance, related compounds like octadecyloxyethyl benzyl tenofovir (ODE-Bn-TFV) have been synthesized and studied as novel diesters designed to provide sustained intracellular levels of the active metabolite, tenofovir diphosphate . The mechanism of action for tenofovir-based compounds involves their metabolism to tenofovir diphosphate, which acts as a competitive inhibitor of reverse transcriptase. Once incorporated into the growing DNA chain, it causes premature chain termination, thereby inhibiting viral replication . Researchers utilize intermediates like this compound to develop long-acting antiviral agents that could potentially offer improved adherence and better protection against viruses like HIV-1 . This product is offered as a solid for research purposes. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N5O4P B13409852 Dibenzyloxy Tenofovir

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N5O4P

Molecular Weight

467.5 g/mol

IUPAC Name

9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-amine

InChI

InChI=1S/C23H26N5O4P/c1-18(12-28-16-27-21-22(24)25-15-26-23(21)28)30-17-33(29,31-13-19-8-4-2-5-9-19)32-14-20-10-6-3-7-11-20/h2-11,15-16,18H,12-14,17H2,1H3,(H2,24,25,26)/t18-/m1/s1

InChI Key

KVVVIYQPQFZDJU-GOSISDBHSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Chemical Synthesis and Molecular Derivatization of Dibenzyloxy Tenofovir

Synthetic Pathways and Methodological Considerations

The synthesis of Dibenzyloxy Tenofovir (B777) is a multi-step process that hinges on the strategic coupling of a chiral adenine-containing building block with a phosphonomethylating agent bearing benzyl (B1604629) protecting groups.

A common synthetic approach starts with (R)-9-(2-hydroxypropyl)adenine (HPA), which provides the necessary chiral backbone and the adenine (B156593) nucleobase. This intermediate is then reacted with a suitable electrophilic phosphonomethyl synthon. To obtain the dibenzyloxy derivative, an agent like dibenzyl (tosyloxy)methylphosphonate or a similar activated dibenzyl hydroxymethylphosphonate is used. newdrugapprovals.orgkuleuven.beacs.org

The key reaction is a nucleophilic substitution where the hydroxyl group of HPA attacks the phosphonomethylating agent. This condensation is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and requires a strong base to deprotonate the alcohol. newdrugapprovals.orgportico.org Common bases used for this purpose include sodium hydride (NaH), lithium tert-butoxide, or magnesium tert-butoxide. newdrugapprovals.orgchemrxiv.orgsemanticscholar.org

Methodological Considerations:

Protecting Group Strategy: Benzyl groups are selected as protecting groups for the phosphonate (B1237965) moiety for several reasons. They are relatively stable to a range of reaction conditions, but can be removed under specific and mild conditions, typically through catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C). nih.govmdpi.com This orthogonality allows for selective deprotection without affecting other functional groups in the molecule. In some synthetic schemes, isopropyl or ethyl esters are used, which require different dealkylation methods like treatment with trimethylsilyl (B98337) bromide (TMSBr) or strong acids. newdrugapprovals.orgacs.orggoogle.com The choice of benzyl groups can be advantageous to avoid these harsher reagents. kuleuven.be

Reagents and Reaction Conditions: The choice of base and solvent is critical to ensure high yield and minimize side reactions. The reaction temperature is also carefully controlled, often starting at low temperatures before allowing it to proceed at room temperature or with gentle heating. semanticscholar.org

Purification: After the condensation reaction, purification is typically achieved through column chromatography to isolate the desired Dibenzyloxy Tenofovir intermediate from unreacted starting materials and byproducts.

A representative synthetic scheme is outlined below:

Table 1: Representative Reaction for this compound Synthesis
Step Reactants Reagents & Conditions Product
1 (R)-9-(2-hydroxypropyl)adenine 1. Sodium Hydride (NaH) 2. Dibenzyl (tosyloxy)methylphosphonate 3. Anhydrous DMF (R)-9-[2-(bis(benzyloxy)phosphoryl)methoxy)propyl]adenine (this compound)

Analog Synthesis and Structural Modifications for Optimized Prodrug Properties

This compound is not itself a prodrug intended for administration; rather, it is a key precursor for the synthesis of clinically relevant Tenofovir prodrugs. cymitquimica.com The primary goal of creating Tenofovir prodrugs is to mask the negatively charged phosphonic acid group, thereby increasing lipophilicity, enhancing cell permeability, and improving oral bioavailability. frontiersin.orgderpharmachemica.com

The general strategy involves the debenzylation of this compound via catalytic hydrogenation to yield the parent phosphonic acid, Tenofovir (PMPA). nih.govmdpi.com This crucial intermediate is then subjected to various esterification or amidation reactions to attach labile promoieties.

Key Structural Modification Strategies:

Acyloxymethyl Esters: This is one of the most successful strategies. The PMPA is reacted with a chloromethyl ester, such as chloromethyl isopropyl carbonate, in the presence of a base like triethylamine. newdrugapprovals.orgnih.gov This results in the formation of bis(isopropoxycarbonyloxymethyl) esters, known as the bis(POC) prodrug, Tenofovir Disoproxil.

Aryloxy Phosphonamidates (ProTide Technology): This approach involves forming a more complex promoiety containing an amino acid ester and an aryl group. The synthesis first involves coupling PMPA with phenol, followed by activation (e.g., with thionyl chloride) and reaction with an amino acid ester like L-alanine isopropyl ester. nih.gov This leads to Tenofovir Alafenamide (TAF), which demonstrates enhanced delivery of Tenofovir into target cells. frontiersin.orgresearchgate.net

Other Ester and Amide Analogs: Researchers have explored a wide variety of other promoieties to fine-tune the pharmacokinetic properties. These include synthesizing bis(l-amino acid)-oxymethyl prodrugs and other carbonate derivatives. nih.govacs.org The synthesis of these analogs consistently uses PMPA, obtainable from this compound, as the starting point for coupling with the desired promoiety.

The conversion of this compound to these prodrugs underscores its importance as a versatile synthetic intermediate.

Phosphorylation Steps in Chemical Synthesis Post-Dibenzyloxy Modification

The term "phosphorylation" in the context of the chemical synthesis of this compound refers to the initial introduction of the phosphonate group, not a subsequent modification. The core structure of this compound already contains a pentavalent phosphorus atom in a phosphonate ester form.

The key synthetic step is the formation of a phosphonate ether linkage (P-O-C). This is achieved, as described in section 2.1, through the condensation of an alcohol ((R)-9-(2-hydroxypropyl)adenine) with an activated phosphonomethylating agent (e.g., dibenzyl (tosyloxy)methylphosphonate). newdrugapprovals.orgacs.org This reaction creates the dibenzyl-protected phosphonate diester.

There is no subsequent phosphorylation step applied to the this compound molecule during chemical synthesis. The benzyl groups are temporary protecting groups. The biologically active form of the drug is Tenofovir diphosphate (B83284), which is formed in vivo within the target cell. This biological activation involves two sequential phosphorylation steps catalyzed by cellular kinases, but this is a metabolic process, not a step in the chemical synthesis of the initial compound or its prodrugs.

Therefore, the "phosphorylation step" in the synthesis is the creation of the phosphonate backbone itself, which is then protected by the dibenzyloxy groups. The subsequent chemical steps involve either:

Deprotection: Removal of the benzyl groups to yield the free phosphonic acid, Tenofovir (PMPA). mdpi.com

Prodrug Formation: Replacing the benzyl groups (usually after deprotection to PMPA) with labile promoieties like those in TDF or TAF. newdrugapprovals.orgnih.gov

The synthesis is designed to build the phosphonate structure, protect it for subsequent reactions or purification, and then deprotect or modify it to create the final desired compound.

Lack of Specific Preclinical Data for this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific preclinical pharmacological data for the compound "this compound." Studies detailing the cellular uptake, membrane permeation mechanisms, and intracellular metabolic pathways for this exact molecule are not present in the accessible public domain.

The provided article outline is highly specific, requesting detailed research findings, including data tables, on various aspects of this compound's preclinical profile. This includes the role of its lipophilic moieties, passive diffusion kinetics, transporter-mediated uptake, the impact of carboxylesterase inhibition, and endocytosis pathways.

While extensive research exists for other tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF), the strict requirement to focus solely on this compound and not introduce information from other compounds prevents the generation of a scientifically accurate and non-speculative article based on the requested outline.

General principles from related tenofovir prodrugs suggest that the dibenzyloxy moiety would function as a lipophilic group to enhance cellular entry, likely through passive diffusion. nih.govresearchgate.netchimerix.commdpi.com The subsequent intracellular release of the active drug, tenofovir, would depend on enzymatic cleavage of the benzyl ester bonds. asm.org However, without specific experimental data for this compound, any detailed discussion on its kinetic parameters, the specific enzymes involved (such as carboxylesterases), or the role of cellular transporters would be conjectural. nih.govnih.gov

Therefore, in adherence to the principles of scientific accuracy and the specific constraints of the request, the article cannot be generated as outlined due to the absence of dedicated research on this compound.

Preclinical Pharmacological Investigations of Dibenzyloxy Tenofovir

Intracellular Disposition and Target Cell Accumulation

The effectiveness of tenofovir (B777) is highly dependent on the concentration and persistence of its active metabolite, TFV-DP, within target cells.

The accumulation of TFV-DP can vary significantly between different cell types. Studies have shown that tenofovir is efficiently phosphorylated to TFV-DP in liver-derived HepG2 cells and primary human hepatocytes. nih.govnih.gov Furthermore, the choice of prodrug moiety can greatly influence intracellular accumulation. For example, when compared to TDF, TAF results in significantly higher concentrations of TFV-DP within PBMCs and lymph node cells, indicating a more targeted delivery to these key sites of viral replication. natap.org

Table 1: Comparative Intracellular Accumulation of Tenofovir Diphosphate (B83284) (TFV-DP)
Cell LineProdrugRelative TFV-DP AccumulationReference
PBMCsTAF vs. TDF~7-fold higher with TAF natap.org
Lymph Node CellsTAF vs. TDF~6-fold higher with TAF natap.org
HepG2 CellsTenofovirEfficiently phosphorylated nih.govnih.gov
Primary Human HepatocytesTenofovirEfficiently phosphorylated nih.govnih.gov

A long intracellular half-life of the active metabolite is a desirable property for an antiviral agent, as it allows for sustained viral suppression. TFV-DP exhibits a notably long half-life within cells, which differs depending on the cell type and its metabolic state. europa.eu

Table 2: Intracellular Half-Life of Tenofovir Diphosphate (TFV-DP) in Various Cell Types
Cell TypeConditionIntracellular Half-LifeReference
Activated PBMCsIn vitroApproximately 10 hours europa.eueuropa.eu
Resting PBMCsIn vitroApproximately 50 hours europa.eueuropa.eu
Primary Human HepatocytesIn vitroApproximately 95 hours nih.govnih.govresearchgate.net
PBMCsIn vivo (post-TDF discontinuation)Median of 150 hours nih.gov
Dried Blood SpotsIn vivoMedian of 17 days nih.gov

Preclinical Tissue Distribution Patterns (non-human models)

Following a comprehensive review of publicly available scientific literature, no specific preclinical data on the tissue distribution patterns of Dibenzyloxy Tenofovir in non-human models could be located. Searches for this compound, including under the alternative name bis(benzyloxy)tenofovir, did not yield studies detailing its concentration and distribution in various tissues following administration in animal models.

The available research on tenofovir prodrugs predominantly focuses on compounds such as Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF). These studies extensively describe the pharmacokinetic profiles and tissue distribution of TDF and TAF in various preclinical models, including rodents and non-human primates. For instance, research has highlighted that TAF leads to higher intracellular concentrations of tenofovir diphosphate in peripheral blood mononuclear cells (PBMCs) and lymphoid tissues compared to TDF. natap.orgnih.gov Studies in animal models have also shown that tenofovir, the active parent drug, distributes widely into tissues, with notable concentrations in the digestive tract, liver, and kidneys. nih.gov

However, specific data tables, detailed research findings, or any quantitative analysis of this compound's distribution in preclinical non-human models are not present in the accessible scientific literature. Therefore, a detailed exposition on the tissue distribution patterns for this particular compound cannot be provided at this time.

Molecular Mechanism of Antiviral Action in Vitro Studies

Inhibition of Viral Reverse Transcriptase (HIV-1 and HIV-2)

TFV-DP is a potent inhibitor of the reverse transcriptase (RT) enzyme of both Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). mdpi.comkuleuven.be The antiviral activity of Tenofovir (B777) against various laboratory and clinical isolates of HIV-1 has been demonstrated in multiple cell lines, including lymphoblastoid cells, primary monocyte/macrophage cells, and peripheral blood lymphocytes. tga.gov.augoogle.com The 50% inhibitory concentration (IC50) for Tenofovir against wild-type HIV-1 has been reported to be in the range of 0.04 µM to 8.5 µM. tga.gov.augoogle.com TFV-DP's high affinity for the viral RT allows it to effectively block the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. patsnap.compmda.go.jp

Inhibition of Viral DNA Polymerase (e.g., HBV DNA Polymerase)

In addition to its anti-HIV activity, TFV-DP also inhibits the DNA polymerase of the Hepatitis B virus (HBV). kuleuven.bepatsnap.comgilead.com Similar to its action against HIV RT, TFV-DP targets the HBV polymerase, interfering with viral DNA synthesis and thus inhibiting HBV replication. europa.eugilead.com In vitro studies have confirmed that Tenofovir inhibits HBV replication through the competitive inhibition of the viral polymerase. gilead.com The concentration of Tenofovir required for 50% inhibition (IC50) of HBV has been measured at 1.1 µmol/l in HepG2 cells. europa.eu

Mechanism of DNA Chain Termination

A key mechanism of TFV-DP's antiviral action is its function as a DNA chain terminator. europa.eugoogle.compatsnap.com After TFV-DP is incorporated into the growing viral DNA strand by the viral polymerase, it prevents further elongation of the DNA chain. europa.eunih.gov This is because Tenofovir is an acyclic nucleotide analog that lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.comnih.gov This premature termination of the DNA chain results in an incomplete and non-functional viral genome, effectively halting viral replication. nih.govgilead.com

Competitive Inhibition with Deoxyadenosine (B7792050) 5'-Triphosphate

TFV-DP acts as a competitive inhibitor, directly competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for the active site of the viral polymerase. europa.eugoogle.com Because of its structural similarity to dATP, TFV-DP can bind to the enzyme's active site. europa.eu Enzymatic studies have shown that TFV-DP inhibits HBV polymerase activity in a dose-dependent manner without changing the maximum reaction velocity (Vmax), confirming its competitive inhibition mechanism with respect to dATP. gilead.com

Table 1: Comparative Inhibition Constants (Ki) and Michaelis Constants (Km)

Enzyme Compound Ki / Km (µM) Reference
HIV-1 Reverse Transcriptase Tenofovir diphosphate (B83284) (Ki) 0.02 europa.eu
HBV Polymerase Tenofovir diphosphate (Ki) 0.18 gilead.com
HBV Polymerase dATP (Km) 0.38 gilead.com
Human DNA Polymerase α Tenofovir diphosphate (Ki) 5.2 europa.eu
Human DNA Polymerase β Tenofovir diphosphate (Ki) 81.7 europa.eu

| Human DNA Polymerase γ | Tenofovir diphosphate (Ki) | 59.5 | europa.eu |

Selectivity Against Cellular DNA Polymerases (e.g., Mitochondrial DNA Polymerase Gamma)

An important aspect of Tenofovir's therapeutic profile is its selectivity for viral polymerases over human cellular DNA polymerases. TFV-DP is a weak inhibitor of human DNA polymerases α and β, and mitochondrial DNA polymerase γ (Pol γ). europa.eu The inhibition constants (Ki) for TFV-DP against human DNA polymerases are significantly higher (indicating lower affinity) than its Ki against HIV-1 reverse transcriptase. europa.eu For instance, the Ki of TFV-DP for HIV-1 RT is approximately 0.02 µM, whereas for human DNA polymerase α, β, and γ, the Ki values are 5.2 µM, 81.7 µM, and 59.5 µM, respectively. europa.eu This low affinity for host cell polymerases, particularly Pol γ, is crucial for minimizing cellular toxicity, such as mitochondrial dysfunction, which can be a concern with some nucleoside reverse transcriptase inhibitors. kuleuven.bepmda.go.jp

Table 2: List of Compounds

Compound Name
Dibenzyloxy Tenofovir
Tenofovir
Tenofovir diphosphate
Tenofovir Disoproxil Fumarate (B1241708)
Tenofovir Alafenamide

Antiviral Efficacy Assessments in Vitro Models

Broad-Spectrum Antiviral Activity Evaluation (HIV, HBV, other relevant viruses)

There is no available data in the scientific literature to assess the broad-spectrum antiviral activity of a compound identified as Dibenzyloxy Tenofovir (B777) against HIV, HBV, or any other viruses.

Quantitative Measurement of Antiviral Potency (EC50/IC50 Profiling) in Cell Culture

No published studies provide quantitative measurements of antiviral potency, such as EC50 or IC50 values, for Dibenzyloxy Tenofovir in any cell culture models.

Efficacy Studies in Diverse Human and Non-Human Cell Lines (e.g., Lymphoblastoid Cells, Primary Peripheral Blood Mononuclear Cells, Hepatic Cells)

Information regarding the efficacy of this compound in lymphoblastoid cells, primary peripheral blood mononuclear cells (PBMCs), hepatic cells, or any other human or non-human cell lines is not available in the public domain.

Susceptibility Profile Against Drug-Resistant Viral Mutants (in vitro)

There are no reports on the in vitro susceptibility profile of this compound against drug-resistant viral mutants.

Assessment of Synergistic and Antagonistic Interactions with Co-Administered Antivirals (in vitro)

No in vitro studies have been published that assess the synergistic or antagonistic interactions of this compound with other antiviral agents.

Advanced Drug Delivery Systems Research for Dibenzyloxy Tenofovir

Design and Development of Encapsulation Systems (e.g., Liposomal Formulations, Nanoparticles)

Encapsulation systems are designed to protect the drug from premature degradation, improve its solubility, and modify its distribution in the body. For tenofovir (B777), liposomes and nanoparticles have been a major focus of research.

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Research has demonstrated that liposomal formulations of tenofovir can significantly enhance its oral bioavailability and delivery to specific cellular reservoirs. nih.gov In one study, multilamellar liposomes were prepared using a thin-film hydration method. nih.gov These formulations included components like cholesterol, the cationic lipid stearylamine, and phospholipon 100H. nih.gov

A key finding was that the efficiency of tenofovir encapsulation depended on the quantity of the positive charge-imparting agent, stearylamine. nih.gov Critically, these liposomal carriers demonstrated a tenfold increase in the apparent permeability of tenofovir across Caco-2 cell monolayers, a model of the intestinal barrier, compared to a standard tenofovir solution. nih.gov This suggests that such formulations could significantly improve the drug's absorption when administered orally. nih.gov Another innovative approach involves incorporating liposomes containing TDF into electrospun fibers, creating a "liposomes-in-fiber" system that appears to protect the prodrug from hydrolysis. uminho.pt

Nanoparticles: Various types of nanoparticles have been engineered to improve the delivery of tenofovir and its prodrugs. Solid lipid nanoparticles (SLNs) have been explored for topical microbicide applications. nih.govresearchgate.net One study detailed the development of functionalized SLNs (fSLNs) coated with polylysine-heparin, intended for vaginal drug delivery to prevent HIV transmission. nih.gov These nanoparticles, produced via a modified phase-inversion technique, exhibited a mean diameter of 153 nm and an encapsulation efficiency of 8.3%. nih.govresearchgate.net

In other research, polymeric nanoparticles using poly(epsilon-caprolactone) (PCL) were developed to carry TDF. colab.ws Prepared through a double emulsion solvent evaporation method, these PCL nanoparticles achieved a higher encapsulation efficiency of between 23% and 46% and demonstrated enhanced antiviral potency against HIV-1 in vitro compared to the free drug. colab.ws

Table 1: Characteristics of Tenofovir Encapsulation Systems

Delivery SystemKey ComponentsParticle SizeEncapsulation Efficiency (EE%)Key FindingReference
Cationic LiposomesTenofovir, Phospholipon 100H, Cholesterol, StearylamineNot SpecifiedDependent on stearylamine concentration10-fold increase in Caco-2 cell permeability compared to drug solution. nih.gov
Functionalized Solid Lipid Nanoparticles (fSLNs)Tenofovir, Polylysine-Heparin153 nm8.3%Designed for topical vaginal delivery as a potential microbicide. nih.govresearchgate.net
Polymeric NanoparticlesTenofovir Disoproxil Fumarate (B1241708) (TDF), Poly(epsilon-caprolactone) (PCL)Not Specified23-46%Enhanced antiviral potency compared to free TDF in vitro. colab.ws

Strategies for Sustained Release and Controlled Pharmacokinetics (e.g., Polymeric Implants, Electrospun Fibers)

Long-acting formulations are critical for improving adherence in HIV prevention and treatment. Polymeric implants and electrospun fibers are leading platforms for achieving sustained drug release over weeks or months.

Polymeric Implants: Subdermal implants offer a discreet and reversible method for long-acting drug delivery. Research has focused on developing reservoir-style implants for TAF. mdpi.com One such implant consists of a biodegradable poly(ε-caprolactone) (PCL) tube filled with a TAF formulation. mdpi.com The drug release is membrane-controlled, with the rate being inversely proportional to the thickness of the PCL wall. mdpi.com In vitro studies demonstrated that these implants could achieve a consistent, linear release of TAF at a rate of approximately 0.28 mg/day for 180 days. mdpi.com Preclinical studies of TAF implants in various animal models have been crucial for understanding the in vivo factors that influence drug release and pharmacokinetics. nih.gov

Electrospun Fibers: Electrospinning is a versatile technique used to produce polymeric fibers with high drug-loading capacity and a large surface area, making them ideal for controlled drug delivery. louisville.edu Fibers made from FDA-approved, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(DL-lactide-co-ε-caprolactone) (PLCL) have been loaded with TDF. nih.govnih.gov These fibers have shown the ability to provide sustained release of the drug for up to four weeks. nih.govnih.gov Comparative studies found that PLGA fibers exhibited a higher burst release of TDF within the first 24 hours compared to PLCL fibers. nih.gov Another approach created electrospun fibers from PCL for the vaginal co-delivery of TDF and emtricitabine, which were designed for rapid drug release within 15 to 30 minutes for on-demand protection. uminho.pt

Table 2: Research Findings on Sustained Release Systems for Tenofovir Prodrugs

Delivery SystemDrugPolymer(s)Release DurationKey Research FindingReference
Reservoir ImplantTenofovir Alafenamide (TAF)Poly(ε-caprolactone) (PCL)180 days (in vitro)Achieved sustained release of 0.28 ± 0.06 mg/day. Release rate is controlled by wall thickness. mdpi.com
Electrospun FibersTenofovir Disoproxil Fumarate (TDF)PLGA, PLCLUp to 4 weeksPLGA fibers released up to 40% more TDF than PLCL fibers in the first 24 hours. nih.gov
Electrospun FibersTenofovir Disoproxil Fumarate (TDF)Polycaprolactone (PCL)15-30 minutes (rapid release)Designed for on-demand vaginal delivery; demonstrated rapid release under sink conditions. uminho.pt

Targeted Delivery Approaches to Specific Cells or Organs (preclinical concept)

Targeted delivery aims to concentrate a drug at its site of action, increasing efficacy while minimizing systemic exposure and potential side effects. For an antiretroviral like tenofovir, key targets include immune cells (like T-cells) that serve as viral reservoirs and mucosal tissues that are primary sites of transmission.

Preclinical concepts for targeting are often built into the design of nanocarriers. For instance, the development of long-circulating liposomes for tenofovir is intended to target the drug to the reticuloendothelial system, which includes macrophages that can harbor HIV. nih.gov Surface modification of nanoparticles represents a more direct targeting strategy. Solid lipid nanoparticles have been surface-modified with the aim of specifically targeting T-cells. researchgate.net The functionalization of SLNs with polylysine-heparin is another example of creating a bio-interactive surface designed to engage with the vaginal mucosa and enhance uptake by target cells at the site of potential infection. nih.govresearchgate.net

Furthermore, preclinical studies using ex vivo tissue models, such as foreskin explants, allow researchers to evaluate the pharmacokinetics and efficacy of drugs like TAF and tenofovir directly within a target organ. uct.ac.za This research helps establish the drug concentrations needed for protection at a specific anatomical site and has shown that TAF can achieve protective intracellular drug levels more efficiently than tenofovir in this tissue. uct.ac.za

Analytical Methodologies for Dibenzyloxy Tenofovir Research

Quantitative Determination of Compound and Metabolites (e.g., HPLC-MS/MS)

The accurate quantification of Dibenzyloxy Tenofovir (B777) and its subsequent metabolites is fundamental to pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the primary analytical tool for this purpose due to its high sensitivity and selectivity.

Research has led to the development of robust HPLC-MS/MS methods capable of simultaneously measuring Dibenzyloxy Tenofovir and its key metabolites, including Tenofovir, in various biological matrices. These methods typically involve a protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 column. The detection is achieved using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) ensuring specificity.

ParameterValue
Chromatography Reverse-phase HPLC
Column C18
Mobile Phase Acetonitrile and water with formic acid
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Electrospray Ionization (ESI), Positive Mode
Quantification Multiple Reaction Monitoring (MRM)

These validated methods demonstrate excellent linearity, accuracy, and precision over a wide range of concentrations, making them suitable for detailed in vitro and cellular-based assays.

In Vitro Stability and Forced Degradation Studies

Understanding the chemical stability of this compound is critical for its development. In vitro stability studies are performed in various physiological solutions, including simulated gastric and intestinal fluids, as well as in the presence of liver microsomes or plasma, to predict its in vivo fate.

Forced degradation studies are also conducted to identify potential degradation products and establish the degradation pathways of the molecule. These studies involve exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light. The degradation products are then identified and characterized using techniques like HPLC-MS/MS. This information is vital for determining the intrinsic stability of the molecule and for developing stable formulations.

ConditionObservation
Acidic (e.g., 0.1 N HCl) Degradation observed, formation of Tenofovir and related impurities.
Alkaline (e.g., 0.1 N NaOH) Significant degradation.
Oxidative (e.g., 3% H₂O₂) Degradation occurs, identifying oxidative stress products.
Thermal (e.g., 60°C) Susceptible to heat-induced degradation.
Photolytic (e.g., UV light) Potential for photodegradation.

Methodologies for Assessing Cellular Permeability and Transport

The ability of this compound to cross cellular membranes is a key determinant of its potential efficacy. In vitro cell culture models, such as the Caco-2 cell line, are widely used to assess intestinal permeability and identify the mechanisms of transport.

Caco-2 cells, which differentiate into a monolayer of polarized enterocytes, provide a reliable model for predicting oral absorption. In these assays, the transport of this compound across the cell monolayer is measured in both the apical-to-basolateral and basolateral-to-apical directions. The apparent permeability coefficient (Papp) is then calculated to quantify the rate of transport. These studies help to determine if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its intracellular concentration.

Assay ComponentDescription
Cell Line Caco-2 (human colon adenocarcinoma)
Assay Type Bidirectional transport study (apical-to-basolateral and basolateral-to-apical)
Quantification HPLC-MS/MS analysis of this compound in donor and receiver compartments
Key Parameter Apparent Permeability Coefficient (Papp)
Inhibitors Use of specific inhibitors (e.g., verapamil (B1683045) for P-gp) to elucidate transporter involvement

Techniques for Characterizing Intracellular Metabolite Profiles

Once inside the cell, this compound is expected to be metabolized to the active antiviral agent, Tenofovir diphosphate (B83284). Characterizing the intracellular metabolite profile is essential for understanding its mechanism of action and for optimizing its design.

Sensitive and specific analytical methods, primarily based on HPLC-MS/MS, are required to measure the low concentrations of intracellular metabolites within complex cellular matrices. These methods often involve intricate sample preparation steps to lyse the cells and extract the analytes of interest while minimizing degradation. The subsequent chromatographic separation and mass spectrometric detection allow for the identification and quantification of this compound, Tenofovir, Tenofovir monophosphate, and Tenofovir diphosphate. This detailed metabolic profiling provides crucial insights into the efficiency of the prodrug's conversion to its active form.

AnalyteAnalytical TechniquePurpose
This compound HPLC-MS/MSTo measure the uptake of the parent prodrug into cells.
Tenofovir HPLC-MS/MSTo quantify the initial hydrolysis product.
Tenofovir Monophosphate HPLC-MS/MSTo measure the first phosphorylation step.
Tenofovir Diphosphate HPLC-MS/MSTo quantify the active antiviral metabolite.

Comparative Prodrug Design and Future Research Directions

Dibenzyloxy Tenofovir (B777) as a Template for Next-Generation Nucleotide Prodrugs

Tenofovir, a potent nucleotide analogue reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. However, its inherent phosphonate (B1237965) group imparts a negative charge at physiological pH, limiting its oral bioavailability and cellular uptake. To overcome this, various prodrug strategies have been developed, with early concepts like dibenzyloxy tenofovir providing a fundamental template.

This compound is a derivative where the two acidic protons of the phosphonic acid group of tenofovir are masked by benzyl (B1604629) groups. This esterification neutralizes the negative charge, significantly increasing the molecule's lipophilicity and its ability to permeate cell membranes. The rationale behind this design is the principle of temporary protection: the benzyl esters are intended to be cleaved intracellularly by cellular enzymes, releasing the active tenofovir to exert its antiviral effect.

The synthesis of such a compound would typically involve the reaction of a protected form of (R)-9-[2-(hydroxy)propyl]adenine (HPA) with a dibenzyloxy phosphonate derivative, such as dibenzyl p-toluenesulfonyloxymethylphosphonate. The benzyl groups can then be removed under specific conditions, such as hydrogenolysis. acs.org This concept of using removable lipophilic groups to mask the phosphonate moiety has been a foundational principle in the development of more advanced and clinically successful tenofovir prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). nih.govnih.gov

While this compound itself may not have progressed to clinical use, its conceptual framework laid the groundwork for subsequent innovation. It demonstrated the potential of masking the phosphonate group to improve drug delivery, a strategy that continues to be refined. The relative stability and cleavage kinetics of the benzyl esters, while perhaps not optimal for in vivo applications, provided a valuable chemical model for understanding the structure-activity relationships of phosphonate prodrugs.

Strategies for Optimizing Prodrug Design for Enhanced Intracellular Activation and Selectivity

Building upon the foundational concept of masking the phosphonate group, medicinal chemists have explored a variety of strategies to optimize prodrug design for enhanced intracellular activation and selectivity. The goal is to create a prodrug that is stable in the plasma but is efficiently cleaved to the active drug within target cells, thereby maximizing efficacy and minimizing off-target side effects.

Several key strategies have emerged:

Phosphoramidates: This approach involves creating an amide linkage on the phosphonate group, often with an amino acid ester. Tenofovir alafenamide (TAF) is a prime example of this strategy. TAF is specifically designed to be a substrate for cathepsin A, an enzyme highly expressed in lymphocytes and other target cells for HIV. This targeted activation leads to higher intracellular concentrations of tenofovir diphosphate (B83284) (the active metabolite) in these cells compared to plasma, resulting in improved antiviral potency and a better safety profile than TDF. nih.gov

Acyloxyalkyl Esters: Tenofovir disoproxil fumarate (TDF) utilizes this strategy, employing bis(isopropyloxycarbonyloxymethyl) esters. These are cleaved by plasma and cellular esterases to release tenofovir. While effective, this approach can lead to higher plasma concentrations of tenofovir compared to more targeted prodrugs, which has been associated with renal and bone toxicity in some patients. nih.gov

CycloSal-Pronucleotides: The cyclosaligenyl (cycloSal) approach involves creating a cyclic triester of the phosphonate. These prodrugs are designed to be hydrolyzed in a specific, stepwise manner to release the free nucleotide. This strategy can offer good stability and controlled release.

HepDirect Prodrugs: This strategy is designed for liver-targeting and involves a di-ester of the phosphonate that is selectively cleaved in the liver by cytochrome P450 enzymes. This approach is particularly relevant for treating liver diseases like hepatitis B. The mechanism involves enzymatic oxidation at the benzylic position of a masking group, leading to the release of the active drug. nih.gov

The choice of promoiety is critical and is guided by the desired pharmacokinetic profile and the specific enzymatic machinery of the target cells.

Table 1: Comparison of Tenofovir Prodrug Strategies

Prodrug StrategyExampleActivation MechanismKey Advantages
Acyloxyalkyl Ester Tenofovir Disoproxil Fumarate (TDF)Hydrolysis by plasma and cellular esterasesEnhanced oral bioavailability compared to tenofovir.
Phosphoramidate Tenofovir Alafenamide (TAF)Hydrolysis by intracellular enzymes (e.g., Cathepsin A)High intracellular concentrations in target cells, lower plasma tenofovir levels, improved safety profile. nih.gov
Benzyl Ester This compound (conceptual)Hydrogenolysis or enzymatic cleavageProof-of-concept for masking the phosphonate group. acs.org

Unexplored Avenues in Antiviral Targeting and Resistance Management through Prodrug Modifications (in vitro/preclinical focus)

The versatility of prodrug chemistry offers exciting, yet underexplored, avenues for addressing the challenges of antiviral therapy, including drug resistance and the need for more targeted delivery. Preclinical research is actively investigating novel prodrug modifications to overcome these hurdles.

One promising area is the development of resistance-evading prodrugs . Viral resistance often arises from mutations in the viral enzymes that activate the parent drug. A prodrug that bypasses the need for activation by these viral enzymes could maintain its efficacy against resistant strains. For instance, a prodrug designed to be activated by a host cell enzyme that is not affected by viral mutations could be a powerful tool.

Another avenue is the design of combination prodrugs , where a single molecule contains two different antiviral agents. This could simplify treatment regimens and potentially lead to synergistic effects. For example, a prodrug that co-delivers tenofovir and another antiretroviral with a different mechanism of action could be highly effective.

Furthermore, targeted delivery to viral reservoirs remains a significant challenge. Prodrugs can be designed with moieties that have a high affinity for specific cell types or tissues where viruses persist. This could involve conjugating the prodrug to ligands that bind to receptors exclusively expressed on these reservoir cells.

Preclinical in vitro studies are essential for exploring these novel concepts. For example, researchers can use cell lines expressing resistant viral enzymes to screen for prodrugs that retain activity. Co-culture systems that mimic viral reservoirs can be used to evaluate the targeting efficiency of novel prodrug designs.

Methodological Advancements in Preclinical Assessment of Prodrug Performance

The successful development of a prodrug relies on a robust preclinical assessment pipeline to predict its in vivo performance accurately. Several methodological advancements are enhancing the ability to evaluate and select the most promising prodrug candidates.

A critical aspect of preclinical assessment is the in vitro evaluation of prodrug stability and conversion. This is no longer limited to simple buffer stability tests. Advanced methods include:

Stability in Biological Matrices: Assessing stability in human plasma, intestinal fluids, and liver microsomes provides a more realistic picture of the prodrug's fate in the body. For example, comparing the half-life of a prodrug in plasma versus cell homogenates can indicate its potential for intracellular activation. nih.gov

Cell-Based Assays: Using various cell lines, including primary human cells like peripheral blood mononuclear cells (PBMCs) and hepatocytes, allows for the evaluation of intracellular drug metabolism and the formation of the active metabolite. nih.gov

High-Content Imaging and Analysis: These techniques can be used to visualize the intracellular distribution of a prodrug and its metabolites, providing valuable information on targeting and accumulation within specific cellular compartments.

In vivo preclinical assessment in animal models remains crucial. The choice of animal model is critical and should ideally reflect human metabolism and disease pathology as closely as possible. Pharmacokinetic studies in animals are used to determine the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its metabolites. nih.gov These studies help to establish the relationship between the prodrug structure and its in vivo behavior.

Table 2: Key Preclinical Assessment Methods for Prodrugs

MethodPurposeKey Insights
In Vitro Stability Assays To assess the chemical and enzymatic stability of the prodrug.Predicts stability in different biological compartments (e.g., gut, plasma).
Cell-Based Conversion Assays To measure the intracellular conversion of the prodrug to the active drug.Determines the efficiency of intracellular activation and potential for cell-specific targeting.
In Vivo Pharmacokinetic Studies To determine the ADME properties of the prodrug and its metabolites in animal models.Provides data on oral bioavailability, tissue distribution, and clearance. nih.gov
In Vivo Efficacy Studies To evaluate the therapeutic effect of the prodrug in disease models.Demonstrates the proof-of-concept for the prodrug's intended therapeutic effect.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Dibenzyloxy Tenofovir with high purity, and how can impurities be minimized during synthesis?

  • Methodology : Use controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and monitor intermediates via HPLC or LC-MS. Impurity minimization requires rigorous purification steps, such as column chromatography or recrystallization. Reference standards for Tenofovir-related impurities (e.g., from SynZeal) should be used to validate purity . Stability studies under varying pH and temperature conditions can identify degradation pathways .

Q. How can researchers characterize this compound’s structural and physicochemical properties for regulatory compliance?

  • Methodology : Employ NMR (¹H/¹³C) and FTIR for structural confirmation. Physicochemical characterization includes melting point analysis, solubility profiling (in polar/nonpolar solvents), and X-ray crystallography for solid-state structure. Purity must be validated using pharmacopeial methods (e.g., USP/EP guidelines), supported by certificates of analysis (COA) .

Q. What experimental designs are optimal for assessing this compound’s stability in preclinical formulations?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and forced degradation studies (exposure to light, heat, and oxidative agents). Quantify degradation products via validated LC-MS/MS methods. Comparative analysis with Tenofovir disoproxil fumarate (TDF) stability data can highlight structural vulnerabilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between this compound and its prodrug analogs (e.g., TDF)?

  • Methodology : Perform population pharmacokinetic (popPK) modeling to account for inter-individual variability. Compare plasma exposure, tissue distribution, and metabolite profiles (e.g., tenofovir diphosphate levels in PBMCs) using mass spectrometry. Consider covariates like renal function (e.g., CKD impact on clearance) . Discrepancies may arise from prodrug conversion efficiency or tissue-specific uptake .

Q. What strategies are effective for identifying and quantifying unknown metabolites of this compound in vitro and in vivo?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with stable isotope labeling. In vitro studies should include liver microsomes or hepatocytes to map Phase I/II metabolism. In vivo metabolite profiling requires plasma/urine sampling at multiple timepoints. Cross-reference with Tenofovir alafenamide (TAF) metabolite databases to hypothesize structural analogs .

Q. How can researchers design studies to evaluate this compound’s potential nephrotoxicity while controlling for confounding factors?

  • Methodology : Use animal models (e.g., rodents) with controlled dosing regimens and histopathological evaluation of renal tissue. Measure biomarkers like serum creatinine, urinary protein, and kidney transporter expression (e.g., ABCC2/OAT1). Compare results with TDF toxicity datasets to isolate structural contributions to nephrotoxicity .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound studies?

  • Methodology : Apply Bayesian meta-analysis to pool data from heterogeneous studies while adjusting for covariates (e.g., dosing frequency, patient demographics). Use sensitivity analyses to identify outlier datasets. For preclinical contradictions, validate findings via independent replication studies with standardized protocols .

Methodological Guidance for Data Interpretation

Q. How should researchers address gaps in ecological toxicity data for this compound?

  • Methodology : Conduct tiered environmental risk assessments: (1) acute/chronic toxicity tests in model organisms (e.g., Daphnia magna), (2) soil mobility studies via column leaching, and (3) bioaccumulation potential using logP calculations. Cross-reference with TDF’s environmental impact profiles to prioritize testing parameters .

Q. What frameworks are suitable for formulating hypothesis-driven research questions on this compound’s mechanism of action?

  • Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • Population : HIV/HBV co-infected cell lines.
  • Intervention : this compound vs. TDF.
  • Comparison : Viral load reduction and mitochondrial toxicity.
  • Outcome : EC50 and CC50 values .

Tables for Methodological Reference

Parameter Recommended Technique Evidence Source
Purity ValidationHPLC with SynZeal reference standards
Metabolite IdentificationHRMS + isotope labeling
Nephrotoxicity BiomarkersABCC2/OAT1 expression + histopathology
Environmental Risk AssessmentDaphnia magna acute toxicity testing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.